molecular formula C13H20N2O B13528073 1-(3-Methoxy-4-methylbenzyl)piperazine

1-(3-Methoxy-4-methylbenzyl)piperazine

Cat. No.: B13528073
M. Wt: 220.31 g/mol
InChI Key: JHDAKBZWWNLGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxy-4-methylbenzyl)piperazine is a chemical compound of scientific interest, particularly in the field of organic chemistry and medicinal research. As a benzylpiperazine derivative, it features a piperazine ring substituted with a 3-methoxy-4-methylbenzyl group. Piperazine-based structures are widely utilized as key building blocks and core scaffolds in the development of novel molecules with potential biological activities . Related compounds in this class have been investigated for their utility in creating molecularly imprinted polymers (MIPs), which are used for the selective capture and enrichment of specific analytes in analytical chemistry . Furthermore, structural analogs, such as those featuring 1,3-oxazine motifs fused with piperazine, have been reported to exhibit a range of pharmacological properties in research settings, including anticancer, antibacterial, and anti-inflammatory activities, highlighting the potential research value of this chemical scaffold . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(3-methoxy-4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-11-3-4-12(9-13(11)16-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3

InChI Key

JHDAKBZWWNLGCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2)OC

Origin of Product

United States

Synthetic Routes and Chemical Transformations of 1 3 Methoxy 4 Methylbenzyl Piperazine

Established Synthetic Methodologies for the 1-(3-Methoxy-4-methylbenzyl)piperazine Core

The formation of the this compound structure is primarily achieved through well-established organic reactions, including reductive amination and nucleophilic substitution. These methods offer reliable pathways to the target molecule from readily available starting materials.

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing substituted amines, including benzylpiperazines. auburn.edu This process typically involves a two-step sequence in a single pot: the initial reaction between an aldehyde or ketone and an amine to form an intermediate imine or enamine, followed by the reduction of this intermediate to the corresponding amine. auburn.edu

For the synthesis of this compound, this approach utilizes 3-methoxy-4-methylbenzaldehyde (B1309371) and piperazine (B1678402) as the primary reactants. The reaction is facilitated by a reducing agent that selectively reduces the iminium ion formed in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C). auburn.edugoogle.comgoogle.com The general scheme involves heating the aldehyde and piperazine to form the intermediate, which is then reduced to yield the final product. auburn.edu The use of an excess of piperazine can be necessary to drive the reaction and minimize the formation of disubstituted byproducts. google.com

Table 1: Overview of Reductive Amination for this compound Synthesis

Reactant 1Reactant 2Typical Reducing AgentsTypical SolventsKey Reaction Steps
3-Methoxy-4-methylbenzaldehydePiperazineSodium Cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Pd/C)Methanol, Ethanol1. Formation of intermediate iminium ion. 2. In-situ reduction to the final amine.

Nucleophilic substitution provides another robust route to this compound. This method involves the direct N-alkylation of the piperazine ring with a suitable benzyl (B1604629) electrophile, typically a benzyl halide. auburn.edu For this specific synthesis, 3-methoxy-4-methylbenzyl chloride or bromide would be reacted with piperazine. ontosight.ai

The reaction mechanism involves one of the secondary amine nitrogens of the piperazine molecule acting as a nucleophile, attacking the electrophilic benzylic carbon of the 3-methoxy-4-methylbenzyl halide and displacing the halide leaving group. These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or an excess of piperazine itself, to neutralize the hydrogen halide (e.g., HCl or HBr) formed as a byproduct. auburn.edu A potential side product in this reaction is 1,4-bis(3-methoxy-4-methylbenzyl)piperazine, the formation of which can be minimized by controlling the stoichiometry of the reactants, typically by using a large excess of piperazine. europa.euorgsyn.org

Table 2: Overview of Nucleophilic Substitution for this compound Synthesis

NucleophileElectrophile (Substrate)Typical BaseTypical SolventsKey Features
Piperazine3-Methoxy-4-methylbenzyl chloride (or bromide)Triethylamine, Excess PiperazineDichloromethane (B109758), EthanolDirect N-alkylation of the piperazine amine. Stoichiometric control is important to prevent disubstitution.

Beyond the two primary methods, other synthetic strategies have been developed for the broader class of substituted piperazines, which could be adapted for the synthesis of this compound. nih.gov One such approach involves building the piperazine ring from acyclic precursors. For instance, a method has been developed that utilizes the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to yield the piperazine core. nih.gov

Modern catalytic systems also offer alternative routes. Palladium-catalyzed cyclization reactions, for example, can be used for the modular synthesis of highly substituted piperazines by coupling diamine components with propargyl units, providing excellent regio- and stereochemical control. organic-chemistry.org While more complex than direct alkylation or amination, these methods provide access to a wide diversity of piperazine structures that may not be achievable through traditional routes and are valuable for creating extensive chemical libraries. rsc.org

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its functional groups: the piperazine ring with its two nitrogen atoms (one tertiary, one secondary) and the substituted benzyl moiety.

The this compound molecule is susceptible to oxidation at several positions. Studies on the oxidation of N-benzylated tertiary amines, such as 1,4-dibenzylpiperazine, using reagents like ruthenium tetroxide (RuO₄), show that oxidation can occur at both the endocyclic C-H bonds (adjacent to the nitrogen atoms) and the exocyclic benzylic C-H bonds. researchgate.net This can lead to the formation of various oxygenated derivatives, including piperazinones (lactams) from endocyclic oxidation and the cleavage of the benzyl group to form 3-methoxy-4-methylbenzaldehyde from exocyclic oxidation. researchgate.net The proposed mechanism for this type of oxidation involves the formation of intermediate iminium cations. researchgate.net

In terms of reduction, the most significant reaction is the reductive cleavage of the N-benzyl group. The benzyl group is a common protecting group for amines because it can be readily removed by catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). orgsyn.org In the case of this compound, this reaction would cleave the bond between the benzylic carbon and the piperazine nitrogen, yielding piperazine and 3-methoxy-4-methyltoluene. This process is fundamental in multi-step syntheses where the piperazine nitrogen needs to be temporarily blocked.

The structure of this compound offers two main sites for further substitution reactions, allowing for the synthesis of a wide array of derivatives.

Substitution at the Piperazine N-4 Position : The secondary amine in the piperazine ring is a nucleophilic center and the most common site for derivatization. It can readily undergo a variety of reactions, including:

N-Alkylation : Reaction with alkyl halides to introduce a second, different substituent on the piperazine ring, forming N,N'-disubstituted piperazines. auburn.edu

N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl groups.

Substitution on the Benzyl Ring : The aromatic benzyl ring can undergo electrophilic aromatic substitution. The existing methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both electron-donating and act as ortho-, para-directors. This means that incoming electrophiles would preferentially add to the positions ortho or para to these groups. However, steric hindrance and the relative activating strength of the two groups would influence the final regioselectivity. This pathway is generally less common for derivatization compared to substitution on the piperazine nitrogen.

Optimization of Synthetic Conditions for Research-Scale Production of this compound

For research purposes, a reliable and scalable synthesis is essential. The optimization of reaction parameters is a key aspect of developing a robust synthetic protocol. Two plausible and effective methods for the synthesis of this compound are reductive amination and direct alkylation. The optimization of these processes involves a systematic variation of catalysts, solvents, temperature, and reactant stoichiometry to maximize the yield and purity of the final product.

Reductive Amination Route

A common and efficient method for the synthesis of N-benzylpiperazines is the reductive amination of a corresponding benzaldehyde (B42025) with piperazine. In the case of this compound, this involves the reaction of 3-methoxy-4-methylbenzaldehyde with piperazine in the presence of a reducing agent.

The initial step of this reaction is the formation of an iminium ion intermediate from the aldehyde and the secondary amine of piperazine. This intermediate is then reduced in situ to yield the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a mild and effective choice for this transformation. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

Optimization of this route would involve a careful study of the molar ratio of the reactants. An excess of piperazine can be used to favor the mono-alkylation product and minimize the formation of the di-alkylated byproduct. However, a large excess may complicate purification. The amount of reducing agent is also a critical parameter; a slight excess is generally used to ensure complete conversion of the iminium ion intermediate.

A hypothetical optimization study for the reductive amination synthesis of this compound is presented in the table below. This data is illustrative of a typical optimization process that would be undertaken in a research setting.

Table 1: Optimization of Reductive Amination Conditions

Entry Molar Ratio (Aldehyde:Piperazine:STAB) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 1 : 1.1 : 1.2 DCM 25 12 75
2 1 : 1.5 : 1.2 DCM 25 12 82
3 1 : 2.0 : 1.2 DCM 25 12 88
4 1 : 2.0 : 1.5 DCM 25 12 91
5 1 : 2.0 : 1.5 DCE 25 12 90
6 1 : 2.0 : 1.5 DCM 40 8 89

From this hypothetical data, it can be concluded that using a 2-fold excess of piperazine and a 1.5-fold excess of sodium triacetoxyborohydride in dichloromethane at room temperature for 12 hours provides the optimal yield for the research-scale production of this compound via reductive amination.

Direct Alkylation Route

An alternative synthetic strategy is the direct N-alkylation of piperazine with a 3-methoxy-4-methylbenzyl halide, such as the chloride or bromide. This reaction is a nucleophilic substitution where the nitrogen atom of piperazine attacks the benzylic carbon of the alkylating agent, displacing the halide.

To control the selectivity and favor mono-alkylation, it is common to use a large excess of piperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent can also influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often suitable for this type of reaction.

The optimization of this route would focus on the molar ratio of piperazine to the benzyl halide, the type and amount of base, the solvent, and the reaction temperature. For instance, a patent for a similar compound, 1-(2,3,4-trimethoxybenzyl) piperazine, describes a process that could be adapted. That process involves reacting 2,3,4-trimethoxybenzyl chloride with piperazine.

Below is an illustrative data table for the optimization of the direct alkylation synthesis of this compound.

Table 2: Optimization of Direct Alkylation Conditions

Entry Molar Ratio (Piperazine:Benzyl Halide) Base (equiv.) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 3 : 1 K₂CO₃ (2) Acetonitrile 80 6 78
2 5 : 1 K₂CO₃ (2) Acetonitrile 80 6 85
3 5 : 1 Et₃N (2) Acetonitrile 80 6 82
4 5 : 1 K₂CO₃ (2) DMF 80 6 87
5 5 : 1 K₂CO₃ (2) Acetonitrile 60 12 83
6 7 : 1 K₂CO₃ (2) Acetonitrile 80 6 86

Based on this hypothetical optimization data, employing a 5-fold excess of piperazine relative to the 3-methoxy-4-methylbenzyl halide, with potassium carbonate as the base in dimethylformamide at 80°C for 6 hours, appears to be the most effective condition for the synthesis of this compound via direct alkylation.

Advanced Spectroscopic and Structural Elucidation of 1 3 Methoxy 4 Methylbenzyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the methyl group, the benzylic methylene protons, and the piperazine (B1678402) ring protons.

Aromatic Protons: The three protons on the substituted benzene ring are expected to appear in the range of δ 6.7-7.2 ppm. Their specific chemical shifts and coupling patterns will be influenced by the positions of the methoxy and methyl groups.

Methoxy Protons: A sharp singlet for the methoxy group (-OCH₃) protons is anticipated around δ 3.8 ppm.

Methyl Protons: The protons of the methyl group (-CH₃) attached to the aromatic ring will likely produce a singlet at approximately δ 2.2 ppm.

Benzylic Protons: The two protons of the methylene group connecting the benzyl (B1604629) moiety to the piperazine ring (-CH₂-) are expected to resonate as a singlet around δ 3.5 ppm.

Piperazine Protons: The eight protons of the piperazine ring will likely appear as two broad multiplets in the region of δ 2.4-2.9 ppm, corresponding to the two sets of chemically non-equivalent methylene groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon environment within the molecule.

Aromatic Carbons: The six carbons of the benzene ring are expected to show signals between δ 110-160 ppm. The carbons directly attached to the methoxy and methyl groups will have characteristic chemical shifts. For instance, the carbon bearing the methoxy group is expected around δ 158-160 ppm.

Methoxy Carbon: The carbon of the methoxy group should appear at approximately δ 55 ppm.

Methyl Carbon: The methyl carbon is predicted to resonate in the range of δ 15-20 ppm.

Benzylic Carbon: The benzylic methylene carbon is expected around δ 63 ppm.

Piperazine Carbons: The carbons of the piperazine ring typically appear in the range of δ 45-55 ppm.

Further structural confirmation could be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data for 1-(3-Methoxy-4-methylbenzyl)piperazine

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.7-7.2m
Methoxy (-OCH₃)~3.8s
Benzylic (-CH₂-)~3.5s
Piperazine-H2.4-2.9m
Methyl (-CH₃)~2.2s

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-OCH₃158-160
Aromatic C110-140
Benzylic (-CH₂-)~63
Methoxy (-OCH₃)~55
Piperazine C45-55
Methyl (-CH₃)15-20

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl, methylene, and piperazine groups will appear in the 2800-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group is anticipated to show a strong band around 1250 cm⁻¹ (asymmetric) and another near 1040 cm⁻¹ (symmetric), characteristic of aryl ethers like anisole.

C-N Stretching: The C-N stretching of the tertiary amines in the piperazine ring will likely be observed in the 1100-1200 cm⁻¹ region.

CH₂ and CH₃ Bending: Bending vibrations for the methyl and methylene groups are expected in the 1375-1470 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It is expected to show strong bands for the aromatic ring breathing modes and the symmetric C-H stretching vibrations. The combination of IR and Raman data would allow for a more complete vibrational assignment.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch2800-3000
Aromatic C=C Stretch1450-1600
Asymmetric C-O Stretch~1250
Symmetric C-O Stretch~1040
C-N Stretch1100-1200
CH₂/CH₃ Bend1375-1470

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

The molecular weight of this compound (C₁₃H₂₀N₂O) is 220.31 g/mol . The mass spectrum would likely exhibit a molecular ion peak at m/z 220.

The fragmentation pattern of benzylpiperazine derivatives is well-documented. The primary fragmentation pathway involves the cleavage of the benzylic C-N bond. For this compound, this would lead to the formation of a substituted tropylium ion.

m/z 135: A prominent peak is expected at m/z 135, corresponding to the [M - C₄H₉N₂]⁺ fragment, which is the 3-methoxy-4-methylbenzyl cation. This cation can rearrange to the more stable 3-methoxy-4-methyltropylium ion.

m/z 85: Another significant fragment would be the piperazine ring fragment [C₄H₉N₂]⁺ at m/z 85.

m/z 91: A peak at m/z 91, characteristic of a tropylium ion resulting from the benzyl group, might also be observed, although the substituted tropylium ion at m/z 135 is expected to be more abundant.

Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
220[M]⁺ (Molecular Ion)
135[CH₃OC₆H₃(CH₃)CH₂]⁺
85[C₄H₉N₂]⁺
91[C₇H₇]⁺

X-ray Crystallography for Solid-State Structure Analysis of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself has been reported in the searched literature, the solid-state conformation can be inferred from studies on related piperazine derivatives.

Piperazine rings typically adopt a chair conformation, which is the most stable arrangement. In substituted piperazines, the substituents on the nitrogen atoms can be in either axial or equatorial positions. The preferred conformation will be the one that minimizes steric hindrance. For this compound, it is expected that the bulky 3-methoxy-4-methylbenzyl group will occupy an equatorial position on the piperazine ring to reduce steric strain.

The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···π interactions involving the aromatic ring. The presence of the methoxy group might also lead to weak hydrogen bonding interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques for the analysis of piperazine derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for the analysis of benzylpiperazine derivatives. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, often with a small amount of an amine modifier like triethylamine (B128534) to improve peak shape, would likely be effective for the separation of this compound. Detection is typically performed using a UV detector, with the wavelength set to an absorption maximum of the aromatic ring (around 210-230 nm).

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of piperazine derivatives. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), would be suitable. The volatility of this compound should allow for its analysis by GC without derivatization. The retention time would be specific to the compound under a given set of conditions (temperature program, carrier gas flow rate).

These chromatographic techniques are crucial for monitoring reaction progress during the synthesis of this compound and for ensuring the purity of the final product in research applications.

Computational Chemistry and in Silico Modeling of 1 3 Methoxy 4 Methylbenzyl Piperazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry of 1-(3-Methoxy-4-methylbenzyl)piperazine

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry and electronic properties. researchgate.net

The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule. ijcrt.orgimist.maresearchgate.net

From the optimized geometry, various electronic properties are calculated. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. ijcrt.org A smaller energy gap suggests higher reactivity. These calculations help in understanding the charge transfer that can occur within the molecule. ijcrt.org

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such maps are invaluable for predicting how the molecule will interact with other molecules and biological targets. researchgate.net Vibrational frequency analysis can also be performed to predict the compound's infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the calculated structure. ijcrt.orgnih.gov

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p))

Parameter Bond/Angle Calculated Value
Bond Length C-N (piperazine ring) ~ 1.46 Å
Bond Length C-C (aromatic ring) ~ 1.39 Å
Bond Length C-O (methoxy group) ~ 1.37 Å
Bond Angle C-N-C (piperazine ring) ~ 110°
Bond Angle C-C-C (aromatic ring) ~ 120°
Dihedral Angle C-C-N-C (benzyl-piperazine link) Varies with conformation

Note: These are typical values and can vary slightly based on the specific conformation and computational method.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational flexibility and its interactions with biological targets, such as G protein-coupled receptors (GPCRs) or enzymes. researchgate.netnih.gov

Conformational Analysis: The piperazine (B1678402) ring can exist in different conformations, such as chair, boat, and twist-boat. researchgate.net MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. nih.gov

Ligand-Target Interactions: When studying the interaction of this compound with a protein target, the compound is first "docked" into the protein's binding site using molecular docking software. nih.govnih.govresearchgate.net Subsequently, an MD simulation of the ligand-protein complex is run for a duration, typically nanoseconds, to observe the stability of the binding. nih.govresearchgate.net Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand is stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein. High fluctuations in the binding site residues might suggest an unstable interaction. nih.gov

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored, as they are key contributors to binding affinity.

Quantum Chemical Descriptors and Reactivity Prediction for this compound

Quantum chemical descriptors, derived from DFT calculations, are numerical values that quantify different aspects of a molecule's electronic structure and are used to predict its chemical reactivity. researchgate.nethakon-art.comrasayanjournal.co.in For this compound, these descriptors help in understanding its stability and reaction tendencies. hakon-art.com

The energies of the HOMO and LUMO are fundamental for calculating several important reactivity descriptors: researchgate.net

Ionization Potential (I): Approximated as I ≈ -E(HOMO). It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -E(LUMO). It is the energy released when an electron is added. hakon-art.com

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. rasayanjournal.co.in

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive. rasayanjournal.co.in

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons. rasayanjournal.co.in

Chemical Potential (μ): Calculated as μ = -(I + A) / 2 = -χ. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. hakon-art.comrasayanjournal.co.in

By calculating these descriptors, one can predict the reactivity of this compound. For instance, a low hardness value and a high electrophilicity index would suggest that the molecule is relatively reactive and a good electron acceptor. rasayanjournal.co.in These predictions are vital for understanding potential chemical transformations and interactions in a biological environment. researchgate.net

Table 2: Representative Quantum Chemical Descriptors

Descriptor Symbol Formula Significance
Chemical Hardness η (E(LUMO) - E(HOMO)) / 2 Resistance to deformation or change; stability
Chemical Softness S 1 / η Measure of chemical reactivity
Electronegativity χ -(E(HOMO) + E(LUMO)) / 2 Electron-attracting power
Electrophilicity Index ω μ² / (2η) Propensity to accept electrons

Note: The formulas provided are based on Koopmans' theorem approximations.

In Silico Prediction of Metabolic Biotransformations for this compound

In silico tools can predict the metabolic fate of a drug candidate, identifying which parts of the molecule are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov For this compound, these predictions are crucial for identifying potential metabolites, which may have their own pharmacological or toxicological profiles.

Software programs like StarDrop's P450 model or XenoSite use statistical models or machine learning algorithms based on large datasets of known metabolic reactions to predict the "sites of metabolism" (SOMs) on a new molecule. nih.gov For a compound containing a piperazine ring, several metabolic pathways are commonly predicted: researchgate.netnih.gov

N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the benzyl (B1604629) group.

Hydroxylation: Addition of a hydroxyl (-OH) group. This can occur on the aromatic ring, the methyl group, or the carbon atoms of the piperazine ring adjacent to the nitrogen atoms (α-carbon hydroxylation). nih.gov

O-demethylation: Removal of the methyl group from the methoxy (B1213986) substituent on the aromatic ring, converting it to a hydroxyl group.

Piperazine Ring Opening: The piperazine ring can be bioactivated, sometimes leading to the formation of reactive intermediates. nih.gov However, the reactivity depends on the substituents attached to the piperazine nitrogens. nih.gov

The output of these programs typically includes a ranked list of potential sites of metabolism and the structures of the predicted major metabolites. This information helps medicinal chemists to modify the molecule's structure to improve its metabolic stability if needed, for instance, by blocking a metabolically labile site. nih.gov

Table 3: Predicted Metabolic Biotransformations for this compound

Transformation Type Likely Site(s) Resulting Metabolite
O-Demethylation Methoxy group on the benzyl ring 1-(3-Hydroxy-4-methylbenzyl)piperazine
Aromatic Hydroxylation Benzyl ring (positions 2, 5, or 6) Hydroxylated derivative
Aliphatic Hydroxylation Methyl group on the benzyl ring 1-(3-Methoxy-4-hydroxymethylbenzyl)piperazine
N-Dealkylation Benzyl-piperazine nitrogen bond Piperazine and 3-Methoxy-4-methylbenzaldehyde (B1309371)

Preclinical Pharmacological Investigations of 1 3 Methoxy 4 Methylbenzyl Piperazine

Receptor Binding Affinity and Selectivity Profiling of 1-(3-Methoxy-4-methylbenzyl)piperazine

Research into the binding affinity and selectivity of a compound is crucial for understanding its potential pharmacological effects. This involves testing the compound against various neurotransmitter receptors to determine where it binds and with what strength.

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2B, 5-HT2C, 5-HT6) Interactions

No studies detailing the interaction of this compound with serotonin receptor subtypes, such as 5-HT1A, 5-HT2B, 5-HT2C, or 5-HT6, were identified. Data regarding its binding affinity (Ki) or functional activity (e.g., agonist, antagonist) at these receptors are not available in the reviewed literature.

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligand Characterization

The characterization of this compound as a ligand for sigma-1 (σ1) and sigma-2 (σ2) receptors has not been reported. Information on its affinity and selectivity for these receptor subtypes is currently unavailable.

Dopamine (B1211576) and Noradrenaline Transporter Interactions

There is no available data on the interaction of this compound with dopamine transporters (DAT) or noradrenaline transporters (NET). Consequently, its potential to inhibit or otherwise modulate the function of these monoamine transporters is unknown.

Other Neurotransmitter System Engagements (e.g., GABAA receptor)

Investigations into the engagement of this compound with other neurotransmitter systems, including the GABAergic system via the GABAA receptor, have not been documented in the scientific literature.

Enzyme Inhibition and Modulation Studies of this compound

Enzyme inhibition studies are important to determine if a compound can affect the activity of enzymes involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition Profiling

No research could be found that profiled the inhibitory activity of this compound against monoamine oxidase-A (MAO-A) or monoamine oxidase-B (MAO-B). Therefore, its potential as a MAO inhibitor is not established.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Modulation

No specific studies detailing the modulatory effects of this compound on either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were identified in the public domain. Research on other piperazine (B1678402) derivatives has shown inhibitory activity against these enzymes. For instance, certain N-benzylpiperidine derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors. nih.gov However, this research does not include the specific compound of interest.

In Vivo Animal Model Studies for Mechanistic Understanding of this compound Activity (Excluding Behavioral/Clinical Effects)

No in vivo receptor occupancy studies for this compound have been published. While other methoxyphenyl piperazine derivatives have been developed and assessed as ligands for PET imaging to determine receptor occupancy in the brain, for example at metabotropic glutamate (B1630785) receptor subtype 1 and dopamine D3 receptors, this line of research has not been extended to this compound. nih.govnih.gov A study on 1-(benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine showed specificity for σ receptors in the baboon brain. nih.gov

There is a lack of published in vivo studies measuring the direct impact of this compound on neurotransmitter levels in specific brain regions of animal models. Studies on the broader class of benzylpiperazines have demonstrated alterations in brain neurochemistry. For example, benzylpiperazine (BZP) has been shown to increase extracellular levels of dopamine and noradrenaline, and to a lesser extent, serotonin, in the rat frontal cortex. psychiatry-psychopharmacology.com The specific contribution of the 3-methoxy and 4-methyl substitutions on the benzyl (B1604629) ring of this compound to such effects remains uninvestigated.

Metabolic Fate and Biotransformation of 1 3 Methoxy 4 Methylbenzyl Piperazine

In Vitro Metabolic Studies Using Hepatic Microsomes and Isolated Hepatocytes

In vitro models, such as hepatic microsomes and isolated hepatocytes, are fundamental tools for elucidating the metabolic pathways of new chemical entities. For piperazine-containing compounds, these systems have demonstrated that metabolism is often extensive. Studies on analogous compounds, like 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), have shown that hepatic microsomes are effective in modeling the primary metabolic reactions. nih.govresearchgate.net These in vitro systems contain the necessary enzymatic machinery, particularly the cytochrome P450 (CYP) superfamily, to carry out oxidative metabolism.

The metabolic stability and the profile of metabolites generated in human and animal liver microsomes and hepatocytes help predict the in vivo metabolic clearance and potential metabolic pathways in preclinical and clinical settings. For piperazine (B1678402) derivatives, these studies typically show the formation of several metabolites resulting from oxidative and conjugation reactions. europa.eu

The metabolism of 1-(3-Methoxy-4-methylbenzyl)piperazine is anticipated to be heavily reliant on the cytochrome P450 (CYP) enzyme system. Research on structurally related piperazine derivatives has consistently pointed to the involvement of several key CYP isoenzymes. In vitro microsomal assays have identified CYP2D6, CYP1A2, and CYP3A4 as the major isoenzymes involved in the metabolism of various piperazine compounds. researchgate.netresearchgate.net

Specifically, the O-demethylation of 1-(4-methoxyphenyl)piperazine (MeOPP) has been shown to be catalyzed predominantly by CYP2D6. nih.govresearchgate.net Given the structural similarity, it is highly probable that CYP2D6 also plays a significant role in the O-demethylation of the 3-methoxy group in this compound. The involvement of CYP3A4 and CYP1A2 is also likely, particularly in the processes of N-dealkylation and aromatic hydroxylation. researchgate.netresearchgate.net The polymorphic nature of these enzymes, especially CYP2D6, suggests that there could be considerable inter-individual variability in the metabolism of this compound. europa.eu

CYP IsoenzymePredicted Role in MetabolismSupporting Evidence from Analogous Compounds
CYP2D6Major role in O-demethylationPrimary enzyme for O-demethylation of 1-(4-methoxyphenyl)piperazine (MeOPP). nih.govresearchgate.net
CYP3A4Involvement in N-dealkylation and hydroxylationContributes to the metabolism of benzylpiperazine (BZP) and other derivatives. researchgate.netresearchgate.net
CYP1A2Potential role in aromatic hydroxylationInvolved in the metabolism of various piperazine-based compounds. researchgate.netresearchgate.net

Two of the primary metabolic pathways for compounds containing a methoxybenzyl moiety are hydroxylation and O-demethylation.

Hydroxylation: This process involves the addition of a hydroxyl group to the aromatic ring. For N-benzylpiperazine (BZP), hydroxylation of the aromatic ring has been identified as a key metabolic route. nih.govmdma.ch For this compound, hydroxylation could occur at available positions on the benzyl (B1604629) ring, leading to the formation of phenolic metabolites.

O-Demethylation: This is a major metabolic pathway for methoxy-substituted aromatic compounds. The O-demethylation of the 3-methoxy group on the benzyl ring of this compound would result in the formation of a hydroxylated metabolite, 1-(3-hydroxy-4-methylbenzyl)piperazine. Studies on the closely related compound MeOPP have confirmed that O-demethylation is a principal metabolic step, catalyzed mainly by CYP2D6. nih.govresearchgate.net

N-Dealkylation: This metabolic reaction involves the cleavage of the bond between the nitrogen atom of the piperazine ring and the benzyl group. This process would lead to the formation of piperazine and 3-methoxy-4-methylbenzylamine. N-dealkylation is a common metabolic pathway for many piperazine derivatives and is often mediated by CYP3A4. google.comresearchgate.net Studies on 1-benzyl-4-cyano-4-phenylpiperidine have shown that this process involves the hydroxylation of the carbon adjacent to the nitrogen. nih.gov

Piperazine Ring Degradation: The piperazine moiety itself can undergo metabolic degradation. This can result in the formation of N-substituted ethylenediamine (B42938) derivatives. For instance, the metabolism of BZP is known to produce N-benzylethylenediamine. nih.govauburn.edu This indicates that the piperazine ring in this compound could also be susceptible to cleavage, leading to the formation of N-(3-methoxy-4-methylbenzyl)ethylenediamine.

Conjugation Pathways: Glucuronidation and Sulfation of this compound Metabolites

Following the initial Phase I metabolic reactions like hydroxylation and O-demethylation, the resulting metabolites often undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion.

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to hydroxyl groups. The phenolic metabolites formed from the hydroxylation and O-demethylation of this compound are expected to be primary substrates for glucuronidation. Studies on other piperazine derivatives have shown that hydroxylated metabolites are excreted as glucuronic acid conjugates. europa.eu The UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4 and UGT2B10, are known to be involved in the N-glucuronidation of some piperazine-containing drugs. nih.gov

Sulfation: This is another important conjugation reaction where a sulfonate group is added to a hydroxyl group. Similar to glucuronidation, the hydroxylated metabolites of this compound are likely to undergo sulfation. For related compounds, both glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites have been identified in urine. europa.euauburn.edu

Conjugation PathwaySubstrate MetaboliteResulting ConjugateEnzymes Involved
GlucuronidationHydroxylated/O-demethylated metabolitesGlucuronide conjugatesUDP-glucuronosyltransferases (UGTs)
SulfationHydroxylated/O-demethylated metabolitesSulfate conjugatesSulfotransferases (SULTs)

Identification and Structural Characterization of this compound Metabolites in Preclinical Models

In preclinical animal models, such as rats, the identification and structural characterization of metabolites are typically performed on urine and plasma samples. Based on the metabolic pathways of analogous compounds, a range of metabolites for this compound can be predicted.

The primary metabolites expected to be identified would include:

O-desmethyl metabolite: 1-(3-hydroxy-4-methylbenzyl)piperazine.

Hydroxylated metabolites: Various isomers of hydroxylated this compound.

N-dealkylated products: Piperazine and 3-methoxy-4-methylbenzylamine.

Piperazine ring degradation product: N-(3-methoxy-4-methylbenzyl)ethylenediamine.

Conjugated metabolites: Glucuronide and sulfate conjugates of the hydroxylated metabolites.

The structural characterization of these metabolites is achieved using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for the separation and identification of metabolites based on their retention times and mass-to-charge ratios. For example, studies on N-benzylpiperazine in rats utilized gas chromatography-mass spectrometry (GC-MS) and LC-electrospray ionization mass spectrometry (LC-ESI MS) to unequivocally identify hydroxylated metabolites. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 1 3 Methoxy 4 Methylbenzyl Piperazine Derivatives

Influence of Substituents on the Benzyl (B1604629) Moiety on Pharmacological Activity

The substitution pattern on the benzyl ring of 1-(3-Methoxy-4-methylbenzyl)piperazine analogues is a critical determinant of their pharmacological activity and receptor interaction. The presence, position, and nature of these substituents can significantly alter the electronic, lipophilic, and steric properties of the molecule, thereby influencing its binding affinity and efficacy. mdpi.com

Research into various N-benzylpiperazine derivatives has established clear structure-activity relationships (SAR). For instance, in a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines developed as sigma-1 receptor ligands, the substitution on the benzyl group was pivotal. The derivative N'-(4'-methoxybenzyl)piperazine was identified as a highly potent and selective ligand for the sigma-1 receptor. nih.gov This highlights that a methoxy (B1213986) group, particularly at the para-position of the benzyl ring, can be highly favorable for affinity at certain receptors.

Further studies on related structures, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, reinforce the importance of the benzyl moiety. While this compound is a piperidine (B6355638) derivative, the SAR principles are relevant. The dimethoxy substitution on the indanone part, which is structurally related to a substituted benzyl group, was found to be crucial for its potent acetylcholinesterase (AChE) inhibitory activity. nih.gov This suggests that electron-donating groups like methoxy can enhance interactions with the target enzyme.

The electronic properties of substituents are key. Electron-withdrawing groups added to the phenyl ring of similar compounds have been shown to improve binding affinity for targets like the dopamine (B1211576) transporter (DAT). nih.govresearchgate.net Conversely, the stimulant effects of benzylpiperazine (BZP) derivatives can be modulated by substitutions on the benzyl ring, with different substituents altering the potency and effects on dopamine, serotonin (B10506), and noradrenaline neurotransmission. researchgate.netresearchgate.net

The following table summarizes the influence of various substituents on the benzyl moiety based on findings from related piperazine (B1678402) and piperidine derivatives.

Substituent/Modification Position on Benzyl Ring Observed Effect on Pharmacological Activity Compound Class Studied
Methoxy (OCH₃)4' (para)High potency and selectivity for sigma-1 receptors. nih.govN-(benzofuran-2-ylmethyl)-N'-benzylpiperazines
Fluoroethoxy4' (para)High potency and strong selectivity for sigma-1 over sigma-2 receptors. nih.govN-(benzofuran-2-ylmethyl)-N'-benzylpiperazines
Dimethoxy5,6 (on indanone)Potent acetylcholinesterase (AChE) inhibition. nih.gov1-benzyl-4-[(...)-1-oxoindan-2-yl)methyl]piperidine
Electron-withdrawing groups3' or 4' (meta/para)Improved dopamine transporter (DAT) binding affinity. nih.govthreo-methylphenidate analogs
Trifluoromethyl (CF₃)3' (meta)Acts as a serotonin agonist. researchgate.netTrifluoromethylphenylpiperazine (TFMPP)

Impact of Piperazine Ring Modifications on Receptor Affinity and Selectivity

Modifications to the piperazine ring itself are a key strategy for fine-tuning the receptor affinity and selectivity of this compound analogues. The piperazine ring serves as a central scaffold, and alterations to its structure can affect the molecule's conformation, basicity, and ability to interact with specific receptor sub-pockets. ontosight.ainih.gov

Studies on 1-piperazino-3-phenylindans demonstrated that adding small substituents to the 2-position of the piperazine ring, such as a methyl or dimethyl group, significantly increases affinity and selectivity for the D1 dopamine receptor. nih.gov This suggests that steric bulk at this position can orient the molecule favorably within the D1 receptor's binding site while potentially creating unfavorable interactions at the D2 receptor.

In the context of opioid receptors, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists. nih.gov The presence of a methyl group on the piperazine ring is a critical feature for this activity. The replacement of the piperazine ring with more flexible systems, such as an ethylenediamine (B42938) group, or more rigid systems, like 2,5-diazabicyclo[2.2.1]heptane, has been shown to significantly affect antiviral activity in analogues of the anti-influenza agent nucleozin. researchgate.netplos.org The loss of activity in more flexible molecules indicates that the defined conformation of the piperazine ring is necessary to maintain proper orientation for biological activity. researchgate.net

The versatility of the piperazine heterocycle allows it to be a common structural component in drugs targeting a wide array of conditions, including antipsychotic, antidepressant, and antitumor applications, largely due to its ability to modulate pharmacokinetic properties. mdpi.com

The table below outlines the effects of specific modifications to the piperazine ring on receptor interactions.

Piperazine Ring Modification Effect on Receptor Affinity/Selectivity Target Receptor/Activity Compound Class Studied
Small substituents (e.g., 2-methyl, 2,2-dimethyl)Increased D1 affinity and selectivity over D2 receptors. nih.govDopamine D1/D2 Receptors1-(2,2-dimethylpiperazino)-3-arylindans
Methyl group at the 3-positionConfers opioid receptor antagonist properties. nih.govKappa Opioid ReceptorN-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines
Replacement with a rigid bicyclic system (DBH)Better binding ability is suggested due to rigidity, but can alter activity profile. plos.orgInfluenza NucleoproteinNucleozin Analogues
Replacement with a flexible ethylenediamineLoss of anti-influenza activity, highlighting the need for the piperazine conformation. researchgate.netplos.orgInfluenza NucleoproteinNucleozin Analogues

Stereochemical Considerations in this compound Analogues

Stereochemistry plays a crucial role in the interaction of this compound analogues with their biological targets. The three-dimensional arrangement of atoms can lead to significant differences in pharmacological activity between stereoisomers, as receptors and enzymes are chiral environments.

The importance of stereochemistry is clearly demonstrated in studies of 3-methyl-4-(3-hydroxyphenyl)piperazine analogues. Specifically, the (S)-enantiomer of an N-substituted analogue was found to be a potent and selective kappa opioid receptor antagonist. nih.gov This enantioselectivity indicates that the spatial orientation of the methyl group on the piperazine ring is critical for optimal interaction with the kappa opioid receptor. An overlay of this active enantiomer with the known antagonist JDTic within the human kappa opioid receptor's binding site showed that the two compounds were essentially superimposable, further validating the specific stereochemical requirement for high-affinity binding. nih.gov

While not piperazine derivatives, studies on 4-alkyl-4-arylpiperidines provide analogous insights into how stereochemistry influences receptor activity. In these compounds, potent opioid agonists were found to prefer an axial orientation of the 4-aryl group in their chair conformation when protonated. nih.gov Conversely, antagonist properties were associated with compounds that favored an equatorial 4-aryl chair conformation. nih.gov These findings underscore that the preferred conformation and the spatial relationship between key pharmacophoric elements, dictated by stereocenters, are fundamental to determining whether a compound acts as an agonist or an antagonist.

For analogues of this compound that may possess chiral centers, either on the piperazine ring or on its substituents, it is highly probable that one stereoisomer will exhibit significantly higher affinity or a different pharmacological profile compared to its counterpart. Therefore, stereochemical analysis is an indispensable aspect of the drug design and development process for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com For piperazine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their pharmacological effects, thereby guiding the design of more potent and selective molecules. mdpi.comnih.gov

A QSAR study performed on a series of piperazine derivatives as mTORC1 inhibitors revealed that several molecular descriptors were significantly correlated with their biological inhibitory activity. mdpi.com These descriptors include electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index, as well as physicochemical properties such as molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index. mdpi.com This indicates that a combination of electronic and steric/physicochemical factors dictates the activity of these piperazine compounds.

Similarly, 2D- and 3D-QSAR models have been developed for aryl alkanol piperazine derivatives with antidepressant activities. nih.gov These models identified descriptors such as the highest occupied molecular orbital (HOMO) energy, dipole moment (Dipole-mag), and specific atom-type counts as being influential for activity related to 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA), provide further insights by generating contour maps that visualize the favorable and unfavorable steric and electrostatic regions around the molecule, guiding where to add or remove bulk or charge to enhance receptor interaction. nih.govresearchgate.net

For arylpiperazine derivatives acting as 5-HT1A receptor agonists, 3D-QSAR modeling suggested that hydrophobic regions arising from aromatic parts of the molecule and the presence of electron-withdrawing groups are vital for agonist activity. nih.gov

The table below lists key molecular descriptors identified in QSAR studies of various piperazine derivatives and their general significance.

QSAR Descriptor Type Significance in Predicting Pharmacological Activity Reference
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)ElectronicRelates to the molecule's ability to accept electrons and interact with biological targets. mdpi.com mdpi.com
Molar Refractivity (MR)PhysicochemicalDescribes the volume and polarizability of the molecule, influencing binding. mdpi.com mdpi.com
Topological Polar Surface Area (PSA)PhysicochemicalCorrelates with membrane permeability and transport characteristics. mdpi.com mdpi.com
HOMO (Energy of Highest Occupied Molecular Orbital)ElectronicRelates to the molecule's ability to donate electrons in interactions. nih.gov nih.gov
Dipole Moment (Dipole-mag)ElectronicInfluences long-range electrostatic interactions with the receptor. nih.gov nih.gov
Hydrophobic Fields (3D-QSAR)Steric/PhysicochemicalIdentifies regions where hydrophobic character is favorable for activity. nih.gov nih.gov
Electrostatic Fields (3D-QSAR)ElectronicIdentifies regions where positive or negative electrostatic potential enhances binding. nih.gov nih.gov

These QSAR models provide powerful predictive tools that can rationalize the observed SAR and prioritize the synthesis of novel this compound analogues with improved therapeutic potential.

Analytical Methodologies for Research and Characterization of 1 3 Methoxy 4 Methylbenzyl Piperazine

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the purity assessment and quantitative analysis of piperazine (B1678402) derivatives. These methods offer high resolution, sensitivity, and reproducibility.

Detailed Research Findings:

For the analysis of piperazine compounds, reversed-phase HPLC is commonly employed. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is typically achieved using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with varying polarities. Detection is most commonly performed using a diode-array detector (DAD) or a UV-Vis detector, which allows for the spectral identification and quantification of the analyte.

UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including shorter analysis times, improved resolution, and increased sensitivity. This makes UPLC particularly suitable for high-throughput screening and the analysis of complex mixtures.

A study on the determination of various piperazine derivatives in "Legal Highs" utilized HPLC-DAD for quantitative analysis. The method was optimized to allow for the separation of multiple analytes in under 4 minutes, with a total analysis time of 9 minutes. The limits of quantification (LOQ) for the individual compounds ranged from 0.125 µg/mL to 0.5 µg/mL, demonstrating the sensitivity of the technique. The method exhibited excellent linearity over the tested concentration range, and both precision and accuracy were found to be below 4% in most cases, indicating a high degree of reliability. researchgate.net

Interactive Data Table: Typical HPLC/UPLC Parameters for Piperazine Derivative Analysis

ParameterTypical Value/Condition
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm for UPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C
Detection DAD or UV at 230 nm and 280 nm
Injection Volume 1 - 5 µL

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that are indispensable for the unequivocal identification of 1-(3-Methoxy-4-methylbenzyl)piperazine and the profiling of its potential metabolites.

Detailed Research Findings:

GC-MS: This technique is a gold standard for the identification of volatile and thermally stable compounds. For piperazine derivatives, GC-MS analysis often involves electron ionization (EI), which generates characteristic fragmentation patterns that serve as a molecular fingerprint. The mass spectrum of a piperazine derivative will typically show a molecular ion peak and several fragment ions resulting from the cleavage of the piperazine ring and the benzyl (B1604629) group. For instance, in the analysis of N-benzylpiperazine (BZP), characteristic fragment ions are observed at m/z 91 (tropylium ion), 134, and 56. ikm.org.my While derivatization is sometimes necessary for certain piperazine compounds to improve their volatility and chromatographic behavior, many can be analyzed directly. mdpi.com

A study focusing on the analysis of BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) developed a GC-MS method that could separate and identify these compounds in their salt forms without derivatization. ikm.org.my The method provided characteristic mass spectra that allowed for their unambiguous identification.

LC-MS: LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of piperazines in biological matrices due to its high sensitivity and specificity. It is especially valuable for metabolite profiling as it can analyze less volatile and thermally labile metabolites that are not amenable to GC-MS. Electrospray ionization (ESI) is the most common ionization source used for this class of compounds.

In a study on the metabolism of BZP, LC-MS was used to identify hydroxylated metabolites in urine. researchgate.net The high sensitivity of the technique allowed for the detection and quantification of these metabolites even at low concentrations. Similarly, an LC-MS method was developed and validated for the simultaneous detection and quantification of BZP, TFMPP, and their hydroxylated metabolites in human plasma. nih.gov This method demonstrated good linearity, accuracy, and precision, with a lower limit of quantification of 5 ng/mL. nih.gov

Interactive Data Table: Common Mass Spectral Fragments for Benzylpiperazine Analogs (Hypothetical for the target compound)

Fragment TypeProposed m/z for this compound
Molecular Ion [M]+ 220
Benzyl Fragment 135 (CH3O(CH3)C6H3CH2+)
Piperazine Fragment 85
Tropylium-like Ion 121 (from benzyl fragment)

Capillary Electrophoresis (CE) and Related Separation Techniques

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to HPLC and GC. CE is particularly advantageous for the separation of charged species and for the resolution of isomers.

Detailed Research Findings:

CE has been successfully applied to the separation of various piperazine derivatives. The technique relies on the differential migration of analytes in an electric field within a narrow capillary. The separation can be optimized by adjusting the pH of the background electrolyte (BGE), the concentration of the buffer, and by the addition of modifiers such as cyclodextrins.

One study demonstrated the simultaneous separation of six piperazine compounds and four chiral amphetamines in under 23 minutes using a chiral CE method. nih.gov This was achieved with a 200 mM phosphate buffer at pH 2.8 containing 20 mM hydroxypropyl-β-cyclodextrin as a chiral selector. nih.gov This highlights the capability of CE to resolve complex mixtures of structurally related compounds.

Another application of CE involved the selective separation and determination of chlorophenylpiperazine (B10847632) isomers in confiscated pills. By optimizing the BGE with α-cyclodextrin, baseline separation of the isomers was achieved, which is often challenging with traditional chromatographic methods. mdpi.com

Development of Reference Standards and Analytical Protocols for this compound

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification and identification of any compound. For this compound, the development of a certified reference material (CRM) would involve several critical steps.

Synthesis and Purification: The first step is the synthesis of the compound with high purity. The synthesis of similar benzylpiperazine derivatives has been achieved through methods like the reaction of piperazine with the corresponding benzyl chloride. auburn.edu Following synthesis, the compound must be purified using techniques such as recrystallization or preparative chromatography to achieve a purity of >99%.

Characterization and Certification: The purified compound must then be rigorously characterized using a battery of analytical techniques to confirm its identity and purity. These techniques typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To provide further structural information and a basis for quantitative analysis.

Chromatographic Purity (HPLC/UPLC and GC): To determine the purity and identify any potential impurities.

Elemental Analysis: To confirm the elemental composition.

Once the compound's identity and purity are unequivocally established, it can be certified as a reference standard. Analytical protocols for its use would then be developed and validated. These protocols would detail the specific conditions for HPLC, GC-MS, and other analytical techniques to ensure consistent and reliable results across different laboratories. While analytical reference standards for some piperazine derivatives are commercially available, the development of a specific standard for this compound would be a crucial step for its inclusion in routine analytical screening. caymanchem.commedkoo.com

Future Research Directions and Research Applications of 1 3 Methoxy 4 Methylbenzyl Piperazine

Exploration of Novel Pharmacological Targets for 1-(3-Methoxy-4-methylbenzyl)piperazine

The piperazine (B1678402) moiety is a well-established pharmacophore present in numerous centrally acting agents, primarily due to its ability to interact with a range of neurotransmitter receptors and transporters. Future research should prioritize a comprehensive screening of this compound against a panel of pharmacological targets to elucidate its biological activity profile.

Key areas for exploration would include:

Serotonin (B10506) (5-HT) Receptors: Phenylpiperazine derivatives frequently exhibit high affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). europa.eu Investigating the binding affinity and functional activity (agonist, antagonist, or modulator) of this compound at these receptors is a critical first step.

Dopamine (B1211576) (D) Receptors: The dopaminergic system is another common target for piperazine-containing compounds. europa.eu In vitro binding assays for D1 and D2-like receptor families would determine the compound's potential as a dopaminergic ligand.

Adrenergic Receptors: Certain benzylpiperazine derivatives are known to interact with adrenergic receptors. wikipedia.org Characterizing the affinity of this compound for α- and β-adrenergic receptors could reveal effects on the sympathetic nervous system.

Monoamine Transporters: Many psychoactive piperazines function by inhibiting the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET). Cellular uptake assays using cell lines expressing these transporters would clarify if this compound acts as a monoamine reuptake inhibitor.

A proposed initial screening panel is outlined in the table below.

Target ClassSpecific Target ExamplesType of AssayPotential Therapeutic Area
Serotonin Receptors5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Radioligand Binding, Functional Assays (e.g., cAMP, Calcium Flux)Depression, Anxiety, Schizophrenia
Dopamine ReceptorsD1, D2, D3, D4Radioligand Binding, Functional AssaysSchizophrenia, Parkinson's Disease
Adrenergic Receptorsα1, α2, β1, β2Radioligand BindingHypertension, Anxiety
Monoamine TransportersSERT, DAT, NETIn vitro Uptake Inhibition AssaysDepression, ADHD

Application of this compound as a Chemical Probe in Biological Systems

Should initial screening reveal high potency and selectivity for a specific pharmacological target, this compound could be developed into a valuable chemical probe. A chemical probe is a small molecule used to study the function of a specific protein or biological pathway in vitro and in vivo.

The criteria for a good chemical probe include:

High Potency: Typically with an IC50 or Ki value in the nanomolar range for its intended target.

High Selectivity: Minimal off-target activity at other relevant proteins.

Characterized Mechanism of Action: A clear understanding of how it interacts with its target.

If this compound meets these criteria, it could be used to:

Validate Pharmacological Targets: Help to confirm the role of a specific receptor or transporter in a disease model.

Elucidate Biological Pathways: Interrogate the downstream signaling effects of modulating its target protein.

Study Receptor Function: Investigate the physiological roles of its target in different tissues and cell types.

For example, a highly selective 5-HT2C antagonist could be used to explore the role of this receptor in appetite regulation or mood disorders without the confounding effects of interacting with other serotonin receptors.

Design and Synthesis of Advanced this compound Analogues for Specific Research Hypotheses

Following the initial characterization of this compound, the design and synthesis of analogues could be pursued to test specific structure-activity relationship (SAR) hypotheses. This involves systematically modifying the chemical structure to improve potency, selectivity, or pharmacokinetic properties.

Key structural regions for modification include:

The Benzyl (B1604629) Ring: The position and nature of the methoxy (B1213986) and methyl substituents could be altered. For instance, moving the methyl group to the 2- or 5-position, or replacing the methoxy group with other electron-donating or electron-withdrawing groups, would provide insight into the electronic and steric requirements for target binding.

The Piperazine Core: While generally less amenable to modification without losing the core properties of the pharmacophore, derivatization is possible.

The Unsubstituted Nitrogen: The second nitrogen atom of the piperazine ring is a key site for modification to explore how different substituents might interact with target proteins.

An example of a focused analogue synthesis plan is presented below.

Modification SiteAnalogue ExamplesResearch Hypothesis
Benzyl Ring (Position Isomers)1-(2-Methoxy-4-methylbenzyl)piperazine 1-(3-Methoxy-5-methylbenzyl)piperazineTo determine the optimal spatial arrangement of substituents for target engagement.
Benzyl Ring (Functional Group)1-(3-Ethoxy-4-methylbenzyl)piperazine 1-(3-Fluoro-4-methylbenzyl)piperazineTo probe the role of the methoxy group's electronic and hydrogen-bonding properties.
Piperazine N4-Position1-(3-Methoxy-4-methylbenzyl)-4-methylpiperazine 1-(3-Methoxy-4-methylbenzyl)-4-phenylpiperazineTo investigate the potential for additional interactions in a secondary binding pocket of the target.

The synthesis of such analogues would likely follow established synthetic routes for N-substituted piperazines, such as the reductive amination of piperazine with the corresponding 3-methoxy-4-methylbenzaldehyde (B1309371) or the nucleophilic substitution of a 3-methoxy-4-methylbenzyl halide with piperazine. auburn.edu

Integration of Computational and Experimental Approaches in Future Studies on this compound

Modern drug discovery and chemical biology research heavily rely on the synergy between computational modeling and experimental validation. Future studies on this compound would greatly benefit from this integrated approach.

Molecular Docking: Once primary pharmacological targets are identified and their crystal structures are available, molecular docking studies can predict the binding mode and orientation of this compound within the target's binding site. This can help rationalize observed SAR and guide the design of new analogues. For example, docking could reveal whether the methoxy or methyl group is involved in key hydrogen bonds or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed. These models correlate the steric and electrostatic properties of the molecules with their biological activity, providing predictive power for designing more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of predicted binding poses and understand the conformational changes that may occur upon binding.

By combining these computational predictions with in vitro experimental results (e.g., binding affinities, functional activities), researchers can create a robust feedback loop that accelerates the optimization of leads and the development of highly selective chemical tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxy-4-methylbenzyl)piperazine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves alkylation of piperazine with 3-methoxy-4-methylbenzyl halides. For example, a similar synthesis (e.g., 1-(2-fluorobenzyl)piperazine) uses DMF as a solvent, K₂CO₃ as a base, and propargyl bromide for substitution, followed by purification via silica gel chromatography (ethyl acetate/hexane) . Key variables include reaction time (6–7 hours), temperature (room temperature), and stoichiometric ratios (1.2 equiv. of alkylating agent). Monitoring via TLC (hexane:ethyl acetate, 2:1) ensures reaction completion.

Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy and methyl groups on the benzyl ring) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₄H₂₂N₂O₂ for the target compound).
  • X-ray Crystallography : Resolves 3D conformation, as applied to analogous piperazine derivatives in crystallographic studies .

Q. What are the primary pharmacological targets of piperazine derivatives with methoxy and methyl substituents?

  • Methodology : Piperazines with aromatic substituents often target CNS receptors (e.g., serotonin or dopamine receptors) due to structural mimicry of neurotransmitters. For example, 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine exhibits affinity for kinase enzymes and G-protein-coupled receptors, validated via radioligand binding assays . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like 5-HT₁A receptors .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized in biphasic systems?

  • Methodology : Biphasic conditions (e.g., H₂O:DCM, 1:2) with phase-transfer catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) improve click chemistry reactions for triazole derivatives . Variables to optimize:

  • Catalyst loading (0.3–0.6 equiv.)
  • Solvent polarity (adjusting H₂O:DCM ratios)
  • Stirring rate to enhance interfacial contact.
    • Data Contradiction : Higher catalyst concentrations (>0.6 equiv.) may reduce purity due to side reactions, necessitating post-reaction purification via flash chromatography .

Q. What computational strategies predict the pharmacokinetic profile of this compound?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), bioavailability, and blood-brain barrier permeability. For example, methoxy groups enhance solubility but may reduce CNS penetration .
  • Molecular Dynamics Simulations : Assess stability of ligand-receptor complexes (e.g., with serotonin receptors) over 100-ns trajectories using GROMACS .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) affect biological activity in piperazine derivatives?

  • Methodology :

  • SAR Studies : Compare IC₅₀ values of this compound against analogs like 1-(4-Ethoxybenzyl)piperazine in enzyme inhibition assays .
  • Data Table :
CompoundTarget Enzyme (IC₅₀, nM)LogP
This compound120 ± 152.1
1-(4-Ethoxybenzyl)piperazine85 ± 102.8
  • Analysis : Ethoxy substitution increases lipophilicity (higher logP) but may reduce aqueous solubility, requiring formulation adjustments .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity data for structurally similar piperazine derivatives?

  • Methodology : Variability arises from assay conditions (e.g., cell lines, incubation time) and compound purity. For example:

  • Case Study : 1-(3-Methoxybenzoyl)piperazine derivatives show anticancer activity in HeLa cells (IC₅₀ = 50 µM) but inactivity in MCF-7 cells due to differential expression of target kinases .
  • Resolution : Standardize protocols (e.g., CellTiter-Glo assays) and validate purity via HPLC (>95%) .

Experimental Design Recommendations

Q. How to design a robust SAR study for this compound analogs?

  • Methodology :

Core Modifications : Synthesize analogs with substituent variations (e.g., halogens, alkyl chains) at the 3-methoxy and 4-methyl positions .

In Vitro Screening : Test against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays.

In Vivo Validation : Prioritize compounds with <100 nM IC₅₀ for pharmacokinetic studies in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.